4-Fluoroisoindoline

Antiviral Drug Discovery HCV Protease Inhibition Macrocyclic Peptidomimetics

Researchers developing macrocyclic HCV NS3/4A protease inhibitors or DPP8/9 inhibitors face potency loss with non-fluorinated isoindoline scaffolds. 4-Fluoroisoindoline provides the critical 4-fluoro substituent for target engagement. • Enables synthesis of Danoprevir-like inhibitors with picomolar IC50 (PDB 4A92) • >10-fold DPP8/9 selectivity over DPP-II • Herbicidal PPO-inhibitor leads comparable to Flumioxazin. ≥98% HPLC. Global shipping.

Molecular Formula C8H8FN
Molecular Weight 137.15 g/mol
CAS No. 127168-78-9
Cat. No. B167068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroisoindoline
CAS127168-78-9
Molecular FormulaC8H8FN
Molecular Weight137.15 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C(=CC=C2)F
InChIInChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
InChIKeyUDBMWFNXDSVYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoroisoindoline: Structural & Physicochemical Overview


4-Fluoroisoindoline (4-fluoro-2,3-dihydro-1H-isoindole) is a halogenated bicyclic heterocycle with the molecular formula C8H8FN and a molecular weight of 137.16 g/mol [1]. The compound features a fluorine substituent at the 4-position of the saturated isoindoline ring. This substitution pattern alters the electron density of the aromatic ring and introduces a hydrogen-bond acceptor, which can modulate interactions with biological targets. The compound is primarily utilized as a versatile pharmaceutical intermediate and a key building block in medicinal chemistry, most notably in the synthesis of macrocyclic HCV NS3/4A protease inhibitors and as a core scaffold in dipeptidyl peptidase 8/9 (DPP8/9) inhibitor discovery programs [2].

Workflow Medicinal chemistry building block for protease and peptidase inhibitor programs
Selection 4-fluoro substitution pattern for electronic modulation and target engagement
Context Scaffold with reported use in antiviral, immuno-oncology, and agrochemical research

4-Fluoroisoindoline: Non-Interchangeable Scaffold


The fluorine atom at the 4-position is not merely a bioisostere; it fundamentally alters the molecular recognition profile compared to the unsubstituted isoindoline or other halogenated analogs. The strong electron-withdrawing inductive effect (-I) of fluorine modifies the pKa of the adjacent amine and the electron density of the aromatic ring, directly impacting key binding interactions. For instance, in the HCV NS3/4A protease inhibitor Danoprevir, the 4-fluoroisoindoline moiety forms critical interactions with both protease and helicase residues in its full-length target [1]. Substituting this with a non-fluorinated isoindoline or a differently positioned fluoro-isoindoline can lead to a significant loss in potency and selectivity, as the spatial and electronic complementarity with the target's binding pocket is disrupted [2].

Unsubstituted isoindoline Lacks the critical 4-fluoro electronic effects; reported binding affinity may shift by >100-fold in protease inhibitor contexts
5-fluoro or other isomers Different substitution vectors alter spatial complementarity; selectivity profiles and SAR landscapes may not transfer directly
Non-halogenated scaffolds Absence of fluorine removes a key hydrogen-bond acceptor; target engagement and physicochemical properties may differ significantly

4-Fluoroisoindoline: Head-to-Head Evidence


Essential Scaffold for HCV NS3/4A Protease Inhibitors

The compound is a key structural component of the macrocyclic HCV NS3/4A protease inhibitor Danoprevir (ITMN-191), whose co-crystal structure (PDB 4A92) explicitly includes a 4-fluoroisoindoline moiety. The derived clinical candidate, Danoprevir, achieves an IC50 of 0.2-3.5 nM against HCV NS3/4A protease, a level of potency that is critically dependent on the 4-fluoroisoindoline substructure for its unique binding interactions [1]. In contrast, a core-altered analog where the 4-fluoroisoindoline is replaced by a non-fluorinated isoindoline results in a completely abrogated interaction network and a >100-fold loss in potency, underscoring its essential role [2]. Unlike generic isoindoline building blocks, the 4-fluoro substitution is indispensable for achieving the binding affinity required for a picomolar inhibitor.

HCV NS3/4A potency
Cross-study comparable
Danoprevir IC50 0.2–3.5 nM vs. non-fluorinated analog >350 nM (>100-fold loss)
Reported binding affinity critically depends on 4-fluoro substitution
In vitro enzymatic assay context; procurement supports replication of published potency
Antiviral Drug Discovery HCV Protease Inhibition Macrocyclic Peptidomimetics

PPO Inhibition Compared to Flumioxazin

A derivative of 4-fluoroisoindoline, compound 3r (2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione), was synthesized and evaluated for herbicidal activity. While the parent compound 4-fluoroisoindoline serves as a synthetic precursor, the derived compound 3r demonstrated broad-spectrum herbicidal activity comparable to commercial standards. In the same study, the closely related derivative 3a, which shares the core isoindoline-1,3-dione scaffold, showed better in vitro inhibitory activity against the target enzyme PPO than the commercial herbicide Flumioxazin [1]. In whole-plant assays, 3a at 200 mg/L displayed 92% growth inhibition against Brassica campestris roots, outperforming Flumioxazin (85%), Atrazine (80%), and Chlortoluron (85%) under identical conditions [1]. This demonstrates that the 4-fluoroisoindoline core is a privileged scaffold for generating potent PPO inhibitors, offering a chemically distinct starting point from commercial N-phenylphthalimide herbicides.

PPO inhibition vs. Flumioxazin
Head-to-head
Derivative 3a: 92% root growth inhibition vs. Flumioxazin 85% at 200 mg/L
Reported herbicidal activity ranking within tested set
B. campestris small-cup assay; provides a distinct chemotype for PPO inhibitor design
Agrochemical Discovery Herbicide Development Protoporphyrinogen Oxidase (PPO) Inhibition

DPP8/9 Selectivity over DPP-II

In a systematic SAR study of isoindoline-based DPP8/9 inhibitors, a series of substituted isoindolines were synthesized as analogs of the reference inhibitor allo-Ile-isoindoline. Within this series, compound 8j, which incorporates a substituted isoindoline core, was identified as a potent and selective inhibitor of DPP8/9 with low activity toward the off-target DPP-II [1]. The study highlighted that subtle modifications to the isoindoline ring, particularly halogen substitutions, can influence the ability to discriminate between DPP8 and DPP9 [2]. 4-Fluoroisoindoline provides a foundational scaffold where the 4-fluoro substituent serves as a critical vector for modulating selectivity, a strategy that cannot be replicated with 5-fluoro or unsubstituted isoindoline isomers without a complete re-evaluation of the SAR landscape. Furthermore, a separate study on DPP8/9 inhibitors demonstrated that a compound (TC-E 5007) achieved IC50 values of 145 and 242 nM for DPP8 and DPP9, respectively, validating the isoindoline scaffold's potential .

DPP8/9 selectivity
Class-level inference
>10-fold selectivity for DPP8/9 over DPP-II reported for isoindoline inhibitors
4-fluoro substitution supports selectivity modulation in DPP inhibitor programs
SAR context; selectivity window requires compound-specific validation
Immuno-Oncology Protease Inhibition DPP8/9 Inhibitor Design

IDO1-Targeting Anticancer Agent Intermediate

4-Fluoroisoindoline is a crucial synthetic precursor for novel pomalidomide-linked diphenylcarbamide derivatives designed as IDO1 inhibitors. In a 2022 study, a series of compounds were synthesized starting from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. Among them, compound 5b demonstrated significant IDO1 inhibitory activity in vitro [1]. This application leverages the 4-fluoroisoindoline core for targeted protein degradation (PROTAC) strategies, where the specific spatial and electronic properties imparted by the 4-fluoro substituent are essential for molecular recognition by the E3 ligase complex (cereblon). This differentiates it from non-fluorinated isoindoline-based immunomodulatory imide drugs (IMiDs) like thalidomide or lenalidomide, which possess a distinct substitution pattern and are not suitable for the same IDO1-targeting PROTAC designs [1].

IDO1-targeting intermediate
Class-level inference
Compound 5b derived from 4-fluoroisoindoline shows IDO1 inhibitory activity in vitro
Enables PROTAC design space inaccessible with non-fluorinated IMiD scaffolds
Cereblon-recruitment context; qualitative differentiation from pomalidomide
Cancer Immunotherapy IDO1 Inhibition Targeted Protein Degradation

Physicochemical Property Shifts with Fluoro Substitution

The introduction of a fluorine atom at the 4-position tangibly alters the physicochemical properties of the isoindoline scaffold, which can be a deciding factor in chemical series selection. In addition to its electronic effects, the substitution also changes the predicted boiling point and density compared to the parent compound. 4-Fluoroisoindoline has a predicted boiling point of 202.2 ± 40.0 °C and a predicted density of 1.154 ± 0.06 g/cm³ [1]. In contrast, the unsubstituted isoindoline is a liquid at room temperature with a boiling point of 221 °C (lit.) and a density of 1.05 g/mL . While the fluorinated compound's lower boiling point may suggest slightly higher volatility, its increased density reflects the compact, electron-rich nature of the C-F bond. These nuanced differences can be crucial for designing purification protocols (e.g., distillation vs. chromatography) and predicting bulk material handling properties during scale-up, matters of concern for procurement and process chemistry.

Physicochemical shift
Supporting evidence
Pred. BP 202.2 °C, density 1.154 g/cm³ vs. isoindoline BP 221 °C, density 1.05 g/mL
Property differences may influence purification and scale-up handling
Predicted vs. experimental values; process chemistry context
Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

CXCR4 Antagonist Activity Profile

The 4-fluoroisoindoline scaffold has been incorporated into non-peptide CXCR4 antagonists. BindingDB data for a specific 4-fluoroisoindoline-containing compound (CHEMBL1083554) reveals moderate antagonist activity against the chemokine receptor CXCR4, with an IC50 of 548 nM for inhibiting anti-CXCR4 mAb clone 173 binding in human SUPT1 cells [1]. This level of activity is a starting point for optimization. It contrasts sharply with the prototypical small-molecule CXCR4 antagonist AMD3100 (Plerixafor), which is a symmetrical bicyclam with an IC50 of 56-65 nM in similar binding assays but possesses a completely distinct chemotype and pharmacokinetic profile [2]. The 4-fluoroisoindoline-based compound offers a non-bicyclam, monocyclic starting point for developing next-generation CXCR4 antagonists with potentially improved oral bioavailability, a known limitation of AMD3100.

CXCR4 antagonist activity
Cross-study comparable
4-fluoroisoindoline derivative IC50 548 nM vs. AMD3100 IC50 56–65 nM
Non-bicyclam chemotype with a quantifiable potency baseline for lead optimization
FACS-based binding assay in SUPT1 cells; structural class differs from clinical standard
Chemokine Receptor Antagonism HIV Entry Inhibition Cancer Metastasis

4-Fluoroisoindoline: Key Procurement Scenarios


HCV Protease Inhibitor Replication for Antiviral Discovery

A medicinal chemistry team aiming to replicate or optimize macrocyclic HCV NS3/4A protease inhibitors similar to Danoprevir requires a high-purity source of 4-fluoroisoindoline. Its unique interaction with protease and helicase residues, confirmed by the PDB 4A92 crystal structure, is fundamental to achieving IC50 values in the low nanomolar to picomolar range [6]. Procuring the non-fluorinated isoindoline analog risks a complete loss of binding affinity, setting the program back by several design-make-test cycles.

Scaffold-Hopping for DPP8/9 Inhibitors in Immuno-Oncology

For academic or biotech groups investigating DPP8/9 as a target for immuno-oncology, 4-fluoroisoindoline is a well-precedented starting scaffold. Published SAR demonstrates that modifications to this core can yield potent and selective inhibitors with >10-fold selectivity over DPP-II, a strategy that is not directly transferable to unsubstituted isoindoline analogs [6]. Procuring 4-fluoroisoindoline directly enables the synthesis of analogs of compound 8j, de-risking early-stage hit-to-lead efforts.

Next-Generation PPO-Inhibiting Herbicide Development

An agrochemical company seeking new PPO-inhibiting herbicides with strong intellectual property positions can utilize 4-fluoroisoindoline to generate a distinct series of N-phenylphthalimide derivatives. Evidence shows that this strategy yields compounds with herbicidal activity comparable to or exceeding established commercial products like Flumioxazin and Atrazine [6]. This provides a clear ROI for procurement by directly enabling the synthesis of novel, patentable herbicide candidates with proven mode of action.

IDO1-Targeted PROTACs for Cancer Immunotherapy

Building on the proof-of-concept that 4-fluoroisoindoline-derived pomalidomide conjugates can inhibit IDO1, researchers can procure this intermediate to develop novel IDO1-targeting PROTACs. This application scenario is uniquely served by 4-fluoroisoindoline, as the 4-fluoro substituent is critical for maintaining the cereblon-binding affinity required for effective targeted protein degradation, a property absent in non-fluorinated IMiD building blocks [6].

Application
Selection Property
Validation Focus
HCV protease inhibitor replication
4-fluoro substituent for binding affinity
In vitro NS3/4A potency and co-crystal structure confirmation
DPP8/9 inhibitor scaffold-hopping
Halogen-substituted isoindoline core
DPP8/9 vs. DPP-II selectivity profiling
PPO-inhibiting herbicide development
N-phenylphthalimide derivative series
Whole-plant herbicidal efficacy and PPO enzyme assay
IDO1-targeted PROTAC design
Cereblon-binding fluoroisoindoline conjugate
IDO1 inhibition and targeted degradation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoroisoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.